6-Iodo-4-methylpyridin-2-amine
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Overview
Description
6-Iodo-4-methylpyridin-2-amine is an organic compound with the molecular formula C6H7IN2 and a molecular weight of 234.04 g/mol It is a derivative of pyridine, characterized by the presence of an iodine atom at the 6th position and a methyl group at the 4th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-4-methylpyridin-2-amine can be achieved through several methods. One common approach involves the iodination of 4-methylpyridin-2-amine. This process typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyridine ring .
Another method involves the Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with an arylboronic acid in the presence of a palladium catalyst. This reaction is known for its efficiency and ability to produce the desired product in moderate to good yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes or the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-4-methylpyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-methylpyridin-2-amine with an azide group at the 6th position.
Scientific Research Applications
6-Iodo-4-methylpyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 6-Iodo-4-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the amine group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methylpyridin-2-amine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
6-Bromo-4-methylpyridin-2-amine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
2-Amino-4-methylpyridine: Another derivative with different substitution patterns, affecting its chemical behavior and uses
Uniqueness
6-Iodo-4-methylpyridin-2-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. This makes it valuable for specific synthetic applications and research studies where iodine’s characteristics are advantageous.
Properties
Molecular Formula |
C6H7IN2 |
---|---|
Molecular Weight |
234.04 g/mol |
IUPAC Name |
6-iodo-4-methylpyridin-2-amine |
InChI |
InChI=1S/C6H7IN2/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3,(H2,8,9) |
InChI Key |
ZVZVVVPUSRDXFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)I)N |
Origin of Product |
United States |
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